molecular formula C6H10O3 B14451209 5-(Hydroxymethyl)-5-methyloxolan-2-one CAS No. 74397-28-7

5-(Hydroxymethyl)-5-methyloxolan-2-one

Cat. No.: B14451209
CAS No.: 74397-28-7
M. Wt: 130.14 g/mol
InChI Key: KZRFDSUTMHKFOX-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one ring substituted at the 5-position with both hydroxymethyl and methyl groups. This compound has been isolated from natural sources such as Thalictrum microgynum (小果唐松草) and exhibits antimicrobial activity, particularly against Staphylococcus aureus . Its structure (C₆H₈O₃, molecular weight 128.13 g/mol) suggests polar characteristics due to the hydroxymethyl group, which may enhance solubility in aqueous environments compared to non-polar analogs.

Properties

CAS No.

74397-28-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

5-(hydroxymethyl)-5-methyloxolan-2-one

InChI

InChI=1S/C6H10O3/c1-6(4-7)3-2-5(8)9-6/h7H,2-4H2,1H3

InChI Key

KZRFDSUTMHKFOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

  • 2,5-Diformylfuran (DFF)
  • 2,5-Furandicarboxylic acid (FDCA)
  • 2,5-Bis(hydroxymethyl)furan (BHMF)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of 5-(hydroxymethyl)-5-methyloxolan-2-one, highlighting substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not available 5-hydroxymethyl, 5-methyl C₆H₈O₃ 128.13 Antimicrobial activity against S. aureus
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one 64944-20-3 5-(3,3-dichloropropenyl), 5-methyl C₉H₁₀Cl₂O₂ 221.08 Potential pesticidal/antimicrobial use (no direct data)
5-Hexyl-5-methyloxolan-2-one 7011-83-8 5-hexyl, 5-methyl C₁₁H₁₈O₂ 182.26 Likely used in flavorings/fragrances (hydrophobic alkyl chain)
5-Methoxy-5-methyloxolan-2-one 1487-57-6 5-methoxy, 5-methyl C₆H₁₀O₃ 130.14 Synthetic intermediate; requires stringent safety handling
5-Ethyl-5-methyloxolan-2-one Not available 5-ethyl, 5-methyl C₇H₁₀O₂ 126.15 Potential solvent or polymer intermediate (limited data)
5-[(E)-Hex-3-enyl]oxolan-2-one 97416-87-0 5-(E)-hex-3-enyl C₁₀H₁₆O₂ 168.23 Possible fragrance component (unsaturated alkyl chain)

Detailed Analysis of Structural and Functional Differences

Antimicrobial Activity
  • This compound : Demonstrates specific antimicrobial effects against S. aureus, attributed to the polar hydroxymethyl group, which may interact with bacterial cell membranes or enzymes .
  • Long-Chain Alkyl Derivatives (e.g., 5-hexyl-5-methyloxolan-2-one) : Hydrophobic alkyl chains (hexyl) may reduce water solubility but improve lipid membrane penetration, making them candidates for flavor/fragrance industries rather than antimicrobials .
Physicochemical Properties
  • Polarity and Solubility : The hydroxymethyl group in this compound increases polarity compared to methoxy or alkyl-substituted analogs. This property likely enhances its bioavailability in biological systems .
  • Thermal Stability: Methoxy and ethyl derivatives (e.g., 5-methoxy-5-methyloxolan-2-one) may exhibit higher stability due to reduced steric hindrance and non-polar substituents, favoring applications in organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)-5-methyloxolan-2-one, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound is typically synthesized via lactonization of substituted furan derivatives or hydroxyl-methylation of oxolan-2-one precursors. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and catalysts like Lewis acids (e.g., BF₃·Et₂O). For example, Gherraf and Tamma (2011) optimized yields (up to 72%) by adjusting stoichiometric ratios of hydroxyl-methylating agents and using anhydrous conditions to suppress side reactions . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm structural integrity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for oxolanone protons; δ 1.5–1.8 ppm for methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) provide structural confirmation .
  • FT-IR : Peaks at 1750–1780 cm⁻¹ (C=O stretching) and 3400–3500 cm⁻¹ (-OH stretching) are diagnostic .
  • HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar columns) can assess purity and detect impurities, with retention times calibrated against analytical standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from different characterization methods (e.g., NMR vs. XRD)?

  • Methodological Answer : Discrepancies often arise from sample polymorphism or solvent-induced conformational changes. For example, crystallographic data (XRD) may reveal a different spatial arrangement than solution-state NMR due to crystal packing effects. To address this:

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Use DFT calculations to compare theoretical and experimental spectra .
  • Cross-validate with solid-state NMR or PXRD for crystalline samples .

Q. What role does this compound play in the synthesis of bioactive molecules, and what functionalization strategies are employed?

  • Methodological Answer : The compound serves as a chiral building block for pharmaceuticals, such as antiviral or anti-inflammatory agents. Functionalization strategies include:

  • Hydroxyl group protection (e.g., silylation with TBSCl) to prevent undesired side reactions during coupling steps.
  • Ring-opening reactions with nucleophiles (e.g., amines) to generate lactam derivatives .
  • Catalytic asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry .

Q. What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Pathways : The compound is prone to hydrolysis under acidic/basic conditions, forming hydroxymethyl byproducts. Stability studies should include:
  • Forced degradation assays (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) monitored via HPLC .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (typically >150°C) .
  • Storage Recommendations : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation and moisture absorption .

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